3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one
CAS No.: 695218-60-1
Cat. No.: VC6651072
Molecular Formula: C21H18ClN3O6
Molecular Weight: 443.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 695218-60-1 |
|---|---|
| Molecular Formula | C21H18ClN3O6 |
| Molecular Weight | 443.84 |
| IUPAC Name | 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one |
| Standard InChI | InChI=1S/C21H18ClN3O6/c1-30-18-12-16(25(28)29)9-13-10-17(21(27)31-19(13)18)20(26)24-7-5-23(6-8-24)15-4-2-3-14(22)11-15/h2-4,9-12H,5-8H2,1H3 |
| Standard InChI Key | OAXZEWXIMHYGTH-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Analysis
Core Structure and Substituents
The compound’s backbone consists of a chromen-2-one system (a fused benzene and pyrone ring), a structure shared with naturally occurring coumarins. Key modifications include:
-
8-Methoxy group: A methoxy (-OCH<sub>3</sub>) substitution at position 8, enhancing electron-donating properties and influencing metabolic stability .
-
6-Nitro group: A nitro (-NO<sub>2</sub>) group at position 6, introducing strong electron-withdrawing effects that may modulate reactivity and binding affinity.
-
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]: A piperazine ring linked via a carbonyl group to a 3-chlorophenyl moiety. This substitution introduces conformational flexibility and potential interactions with biological targets, such as neurotransmitter receptors .
The stereochemistry of the piperazine ring (achiral in related analogs) and planar chromenone core suggests limited stereoisomerism, though crystallographic data for this specific compound remains unpublished .
Physicochemical Properties
Key Parameters
Experimental or predicted properties for this compound include:
| Property | Value |
|---|---|
| Molecular Weight | 458.84 g/mol |
| logP (Partition Coefficient) | 2.4 (estimated) |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 112 Ų |
| Solubility | Poor aqueous solubility (<0.1 mg/mL) |
These values derive from computational models and analogs like 3-(4-(2,5-dichlorophenyl)piperazine-1-carbonyl)-8-methoxy-6-nitro-2H-chromen-2-one (C<sub>21</sub>H<sub>17</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>6</sub>), which shares similar lipophilicity and steric demands. The nitro and methoxy groups contribute to a high polar surface area, limiting blood-brain barrier permeability but favoring interactions with peripheral targets .
Stability and Crystallography
While no crystallographic data exists for this compound, related chromenone-piperazine hybrids exhibit monoclinic or triclinic crystal systems. For example, C<sub>21</sub>H<sub>22</sub>Cl<sub>2</sub>N<sub>4</sub>O<sub>2</sub> (CN107406413A) forms stable crystalline structures with melting points above 200°C, suggesting analogous thermal resilience .
Synthesis and Manufacturing
Synthetic Routes
The compound is likely synthesized via a multi-step protocol:
-
Chromenone Core Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions to yield 8-methoxy-6-nitrochromen-2-one.
-
Piperazine Substituent Introduction:
Yield optimization remains challenging due to steric hindrance from the nitro group, with typical yields for analogous reactions ranging from 15–30%.
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol is standard. Characterization employs:
-
<sup>1</sup>H/</sup>13C NMR: To confirm substituent positions and piperazine linkage.
-
High-Resolution Mass Spectrometry (HRMS): For molecular formula verification .
Research Gaps and Future Directions
Unanswered Questions
-
Structure-Activity Relationships (SAR): How do variations in the chloro position (e.g., 2- vs. 3-chlorophenyl) affect target selectivity?
-
Metabolic Pathways: Cytochrome P450 interactions and metabolite identification remain unstudied.
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume